molecular formula C12H15N5O B276600 N-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE

N-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B276600
M. Wt: 245.28 g/mol
InChI Key: QNMCDRSOGCFQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that belongs to the class of azoles Azoles are known for their diverse applications in medicinal chemistry, particularly as antifungal agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced through allylation reactions using allyl halides and suitable bases.

    Attachment of the Methoxybenzylamine Moiety: The final step involves the coupling of the tetraazole ring with 4-methoxybenzylamine using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The tetraazole ring can be reduced to form corresponding amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzylamines or tetraazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or ligand for studying enzyme interactions.

    Medicine: Possible development as a therapeutic agent, particularly in antifungal or antimicrobial research.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE would depend on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets. The tetraazole ring and allyl group could play crucial roles in binding to active sites or disrupting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-allyl-1H-tetrazol-5-yl)-N-(4-methoxyphenyl)amine: Similar structure but with a phenyl group instead of a benzyl group.

    N-(1-allyl-1H-tetrazol-5-yl)-N-(4-methoxybenzyl)acetamide: Similar structure but with an acetamide group.

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to the combination of its tetraazole ring, allyl group, and methoxybenzylamine moiety. This combination may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C12H15N5O/c1-3-8-17-12(14-15-16-17)13-9-10-4-6-11(18-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,13,14,16)

InChI Key

QNMCDRSOGCFQAJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2=NN=NN2CC=C

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN=NN2CC=C

Origin of Product

United States

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